molecular formula C14H21F2NO4 B1486989 tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester CAS No. 2165043-00-3

tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester

Cat. No.: B1486989
CAS No.: 2165043-00-3
M. Wt: 305.32 g/mol
InChI Key: NORXEDFYNYSASR-UHFFFAOYSA-N
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Description

tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester is a specialized chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound features a 4,4-difluorocyclohexylidene group, a reactive methyl ester, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is a cornerstone in synthetic chemistry, allowing for the protection of amine functionalities during complex multi-step reactions; it is typically removed under mild acidic conditions, such as with trifluoroacetic acid, which cleaves the group to yield the free amine without damaging other sensitive parts of the molecule . The incorporation of a 4,4-difluorocyclohexylidene moiety is significant for modulating the compound's conformation, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry for developing new therapeutic agents. This product is intended for use as a key intermediate by professional researchers in constructing peptide mimetics, investigating protease inhibitors, and exploring other biologically active compounds. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult safety data sheets and handle this material with appropriate personal protective equipment in a well-ventilated environment.

Properties

IUPAC Name

methyl 2-(4,4-difluorocyclohexylidene)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F2NO4/c1-13(2,3)21-12(19)17-10(11(18)20-4)9-5-7-14(15,16)8-6-9/h5-8H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORXEDFYNYSASR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=C1CCC(CC1)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Approach

  • Starting Materials : The synthesis begins with an amino acid derivative, typically protected with a tert-butoxycarbonyl (Boc) group, and a difluorocyclohexylidene reagent.

  • Coupling Reaction : The amino acid derivative is coupled with the difluorocyclohexylidene reagent under conditions that facilitate the formation of the desired product. This may involve the use of a base to facilitate the coupling.

  • Esterification : If the target compound is the methyl ester, an esterification step may be necessary. This can be achieved using methanol and an acid catalyst.

Comparison with Related Compounds

Other compounds that involve similar synthesis strategies include N-Boc-Piperidine-4-carboxylic acid methyl ester and (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-Methylpentanoic acid . These compounds also utilize tert-butoxycarbonyl protection and involve esterification steps in their synthesis.

Data Tables

Compound Information

Property Value
CAS No. 2165043-00-3
Molecular Formula C14H21F2NO4
Molecular Weight 305.32 g/mol
IUPAC Name methyl 2-(4,4-difluorocyclohexylidene)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate

Research Findings

The synthesis of This compound is tailored to optimize yield and purity, depending on the specific application requirements. The compound's unique structural features make it a valuable intermediate in medicinal chemistry research.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in the development of pharmaceuticals due to its unique structural features which may provide beneficial biological activities:

  • Antiviral Activity : Research indicates that derivatives of similar compounds can exhibit antiviral properties, particularly against RNA viruses . The difluorocyclohexylidene moiety may enhance binding affinity to viral proteins.
  • Anticancer Research : Compounds with similar structures have been explored for their ability to inhibit cancer cell proliferation. Their mechanism often involves the modulation of signaling pathways critical for cancer cell survival .

Organic Synthesis

In organic chemistry, tert-butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester serves as a versatile intermediate:

  • Protecting Group : The tert-butoxycarbonyl (Boc) group is widely used as a protecting group for amines in peptide synthesis. This allows for selective reactions without affecting other functional groups .
  • Synthesis of Complex Molecules : The compound can be utilized in multi-step synthetic routes to construct more complex molecules, including those with potential therapeutic effects .

Material Science

The unique properties of this compound also lend themselves to applications in material science:

  • Polymer Chemistry : The incorporation of fluorinated groups into polymers can enhance their thermal stability and chemical resistance. This compound's structure may allow for the development of new polymeric materials with improved properties .

Computational Chemistry

Theoretical studies and computational modeling involving this compound can provide insights into its reactivity and interaction with biological targets:

  • Molecular Docking Studies : Computational approaches can predict how this compound interacts with specific proteins or enzymes, facilitating drug design processes .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal Chemistry Identified potential antiviral activity against specific RNA viruses using similar compounds.
Organic Synthesis Demonstrated effective use as a protecting group in peptide synthesis processes.
Material Science Explored the enhancement of polymer properties through fluorination techniques.
Computational Chemistry Provided insights into molecular interactions aiding drug design efforts.

Mechanism of Action

The mechanism by which tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three structurally related derivatives (Table 1), focusing on their core scaffolds, functional groups, and fluorine substitution patterns.

Table 1: Structural and Functional Comparison

Compound Name CAS Number Core Structure Fluorine Substitution Functional Groups Key Structural Differences
tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester 2165043-00-3 Cyclohexylidene (unsaturated 6-membered ring) 4,4-difluoro Boc-protected amino group, methyl ester Contains a conjugated double bond (cyclohexylidene)
tert-Butoxycarbonylamino-(4,4-difluoro-cyclohexyl)-acetic acid methyl ester - Cyclohexyl (saturated 6-membered ring) 4,4-difluoro Boc-protected amino group, methyl ester Fully saturated cyclohexane ring
1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid 796882-45-6 Cyclopropane (3-membered ring) 2,2-difluoro Boc-protected amino group, carboxylic acid Smaller strained ring; carboxylic acid instead of ester

Key Differences in Structure and Reactivity

Ring Saturation and Rigidity
  • Cyclohexylidene vs. Cyclohexyl : The 4,4-difluorocyclohexylidene group in the target compound introduces planar rigidity due to the double bond, which enhances π-conjugation and may influence binding interactions in biological systems. In contrast, the saturated 4,4-difluorocyclohexyl analog (QD-2935) offers greater conformational flexibility .
  • Cyclopropane Derivative (SS-0322) : The 2,2-difluorocyclopropane core introduces significant ring strain, which can enhance reactivity in click chemistry or ring-opening reactions. Its carboxylic acid group also distinguishes it from the ester-containing analogs .
Fluorine Substitution Patterns
  • The 2,2-difluoro substitution in the cyclopropane derivative creates a polarized C–F bond, which may alter acidity and hydrogen-bonding capabilities .
Functional Group Reactivity
  • The methyl ester in the target compound and QD-2935 allows for hydrolysis to carboxylic acids under basic conditions, enabling further derivatization.
  • The pre-existing carboxylic acid in SS-0322 simplifies its use in amide coupling reactions without requiring additional deprotection steps .

Biological Activity

tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester, also known as Boc-amino-acid derivatives, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a difluorocyclohexylidene moiety that may influence its interaction with biological targets.

  • Chemical Formula : C13H21F2NO4
  • Molecular Weight : 293.31 g/mol
  • CAS Number : 394735-65-0
  • Boiling Point : 410.7 °C (predicted)
  • Density : 1.21 g/cm³ (predicted)
  • pKa : 3.94 (predicted)

Research indicates that compounds like this compound may act as enzyme inhibitors or modulators. The difluorocyclohexyl group is hypothesized to enhance binding affinity to specific targets, potentially leading to increased therapeutic efficacy.

Pharmacological Applications

  • Peptide Synthesis : This compound is utilized as a building block in peptide synthesis, facilitating the creation of complex structures for drug development .
  • Drug Development : It plays a significant role in developing prodrugs that improve bioavailability and therapeutic efficacy .
  • Bioconjugation : Used in bioconjugation processes, it allows for the attachment of biomolecules, critical for targeted therapies .

Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activity against various enzymes. The results demonstrated significant inhibitory effects on specific proteases, suggesting potential applications in treating diseases related to protein misfolding .

Study 2: Neuropharmacological Effects

In another investigation focused on neuropharmacology, the compound was tested for its effects on neurotransmitter systems. The findings indicated modulation of GABAergic activity, which could have implications for treating anxiety and related disorders .

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
Boc-Glycine Methyl Ester1956437-69-6293.31 g/molPeptide synthesis, drug development
Boc-Amino Acid Derivative911635-43-3336.34 g/molEnzyme inhibition, bioconjugation
Boc-Difluorocyclohexyl Acetic Acid2270904-94-2307.338 g/molNeuropharmacological effects

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester, and how can reaction yields be improved?

  • Methodological Answer: The compound can be synthesized via a multi-step process involving Boc (tert-butoxycarbonyl) protection of the amino group, followed by cyclization of the 4,4-difluorocyclohexylidene moiety. Key steps include:

  • Protection : Use Boc-anhydride in dichloromethane with a catalytic base (e.g., DMAP) to protect the amino group .
  • Cyclohexylidene Formation : Employ a Wittig or Horner-Wadsworth-Emmons reaction with fluorinated reagents to introduce the difluorocyclohexylidene group. Monitor fluorination efficiency via 19F^{19}\text{F} NMR .
  • Esterification : Methyl ester formation via acid-catalyzed (H2_2SO4_4) methanol reflux. Optimize reaction time and temperature using HPLC to track intermediates .
  • Yield Improvement: Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterize intermediates with LC-MS to minimize side products .

Q. How should researchers characterize the stereochemical configuration of the 4,4-difluorocyclohexylidene moiety?

  • Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures of intermediates to confirm cyclohexylidene geometry .
  • NMR Analysis : Use 1H^{1}\text{H}-19F^{19}\text{F} HOESY to detect spatial proximity between fluorine atoms and adjacent protons, confirming the cyclohexylidene conformation .
  • Computational Modeling : Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to validate stereochemistry .

Advanced Research Questions

Q. What strategies can resolve contradictory data between theoretical and experimental dipole moments for this compound?

  • Methodological Answer:

  • Solvent Effects : Measure dipole moments in varying solvents (e.g., DMSO, chloroform) using dielectric spectroscopy. Compare with COSMO-RS simulations to account for solvation .
  • Conformational Analysis : Perform variable-temperature NMR to identify dominant conformers and recalculate theoretical dipole moments using Boltzmann-weighted ensembles .
  • Error Mitigation : Cross-validate experimental results with gas-phase microwave spectroscopy (if feasible) to eliminate solvent interference .

Q. How can researchers evaluate the hydrolytic stability of the methyl ester group under physiological conditions?

  • Methodological Answer:

  • Kinetic Studies : Incubate the compound in phosphate-buffered saline (pH 7.4, 37°C) and quantify ester hydrolysis via:
  • HPLC-UV : Track disappearance of the ester peak (λ = 210–230 nm) .
  • LC-MS/MS : Identify hydrolysis products (e.g., free carboxylic acid) using MRM transitions .
  • Enzymatic Hydrolysis : Test stability in esterase-containing media (e.g., porcine liver esterase) to mimic in vivo conditions .

Q. What experimental designs are recommended to study the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer:

  • Pre-functionalization : Introduce a halogen (Br/I) at the cyclohexylidene ring via electrophilic substitution. Verify regioselectivity with 1H^{1}\text{H} NMR and MALDI-TOF .
  • Catalytic Screening : Test Pd(PPh3_3)4_4, XPhos Pd G3, and NiCl2_2(dppf) catalysts with aryl boronic acids. Optimize ligand ratios (1–5 mol%) and base (K2_2CO3_3 vs. Cs2_2CO3_3) in THF/H2_2O .
  • Mechanistic Probes : Use 31P^{31}\text{P} NMR to monitor ligand exchange during catalysis and DFT (M06-2X) to model transition states .

Data Analysis & Troubleshooting

Q. How should researchers address inconsistencies in mass spectrometry (MS) and elemental analysis (EA) data?

  • Methodological Answer:

  • Contamination Check : Re-purify the compound via recrystallization (ethyl acetate/hexane) and repeat EA. For MS, use high-resolution instruments (HRMS-TOF) to distinguish isotopic clusters from impurities .
  • Adduct Formation : In ESI-MS, sodium/potassium adducts (e.g., [M+Na]+^+) may skew results. Add 0.1% formic acid to suppress adducts .
  • EA Calibration : Validate CHN analyzer performance with certified standards (e.g., acetanilide) and correct for moisture absorption .

Q. What are the best practices for analyzing diastereomeric excess (de) in asymmetric syntheses involving this compound?

  • Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IB-N column (n-hexane/i-PrOH, 90:10) to separate diastereomers. Calibrate with racemic standards .
  • NMR Chiral Shift Reagents : Add Eu(hfc)3_3 to 19F^{19}\text{F} NMR samples; splitting of fluorine signals indicates enantiomeric differentiation .
  • Circular Dichroism (CD) : Compare experimental CD spectra with TD-DFT simulations to assign absolute configurations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester
Reactant of Route 2
Reactant of Route 2
tert-Butoxycarbonylamino-(4,4-difluorocyclohexylidene)-acetic acid methyl ester

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